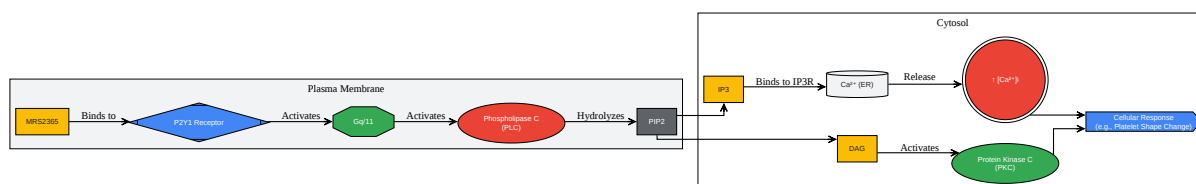


A summary of the key chemical and physical properties of **MRS2365** is presented in the table below. This information is crucial for the proper handling, storage, and preparation of **MRS2365** solutions for experimental use.

Property	Value	Reference
Chemical Name	[[[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl)methyl] diphosphoric acid mono ester trisodium salt	[1]
Molecular Formula	C ₁₃ H ₁₆ N ₅ O ₉ P ₂ SN ₃	
Molecular Weight	549.28 g/mol	
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in water	
Storage	Store at -80°C	[1]

Mechanism of Action and Signaling Pathway

MRS2365 selectively binds to and activates the P2Y1 receptor, a member of the Gq/11 family of GPCRs.[3] Upon activation, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). [4] The subsequent increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including platelet shape change and aggregation.[4]



[Click to download full resolution via product page](#)

P2Y1 Receptor Signaling Pathway

Quantitative Data: Potency of MRS2365

The potency of **MRS2365** is typically quantified by its EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response. The table below summarizes the reported EC₅₀ values for **MRS2365** from various sources, highlighting its high potency.

Parameter	Value	Cell/System	Assay	Reference
EC ₅₀	0.4 nM	Turkey erythrocyte membranes	GTPyS binding	[1][2]
EC ₅₀	34 nM	Human platelets	Inhibition of ADP-induced aggregation	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **MRS2365** to study P2Y1 receptor function.

Radioligand Binding Assay

This protocol is adapted for a competitive binding assay to determine the affinity of test compounds for the P2Y1 receptor using a radiolabeled antagonist.

Materials:

- Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells)
- Radiolabeled P2Y1 antagonist (e.g., [³²P]MRS2500)
- **MRS2365** (as a competitor)
- Assay Buffer: 20 mM HEPES, 145 mM NaCl, 5 mM MgCl₂, pH 7.5
- Wash Buffer: Ice-cold Assay Buffer
- 96-well plates
- Glass fiber filters
- Scintillation counter

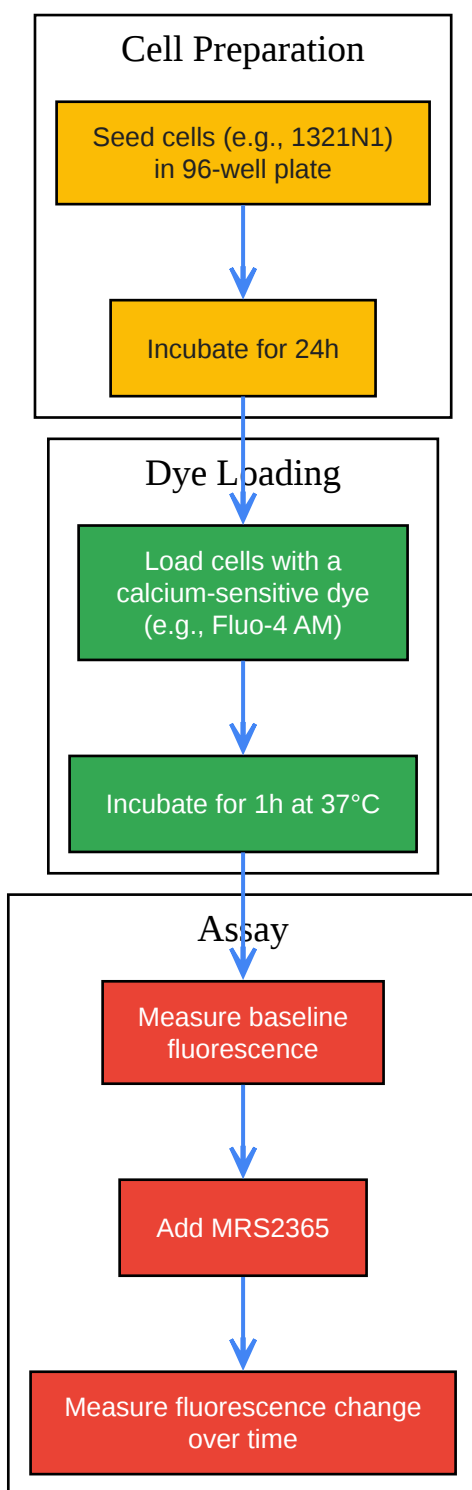
Procedure:

- Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of **MRS2365** (or other test compounds).
- Incubation: Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

- **Quantification:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the K_i of the test compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y₁ receptor activation by **MRS2365**.



[Click to download full resolution via product page](#)

Calcium Mobilization Assay Workflow

Materials:

- Human astrocytoma cells (e.g., 1321N1) or other suitable cell line expressing P2Y1 receptors
- 96-well black, clear-bottom plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- **MRS2365**
- Fluorescence plate reader with automated injection capabilities

Procedure:

- **Cell Seeding:** Seed the cells into a 96-well plate and allow them to adhere overnight.
- **Dye Loading:** Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
- **Washing:** Wash the cells with HBSS to remove excess dye.
- **Assay:** Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of **MRS2365** at various concentrations.
- **Data Acquisition:** Continuously record the fluorescence intensity before and after the addition of the agonist.
- **Data Analysis:** The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the **MRS2365** concentration to determine the EC50.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of **MRS2365** to induce platelet aggregation, a key function of P2Y1 receptor activation.

Materials:

- Freshly drawn human blood collected in sodium citrate tubes
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Light transmission aggregometer
- **MRS2365**
- Saline

Procedure:

- PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
- Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Assay: Place a cuvette containing PRP and a stir bar into the aggregometer and allow it to equilibrate at 37°C.
- Agonist Addition: Add a solution of **MRS2365** to the PRP to initiate aggregation.
- Data Recording: The aggregometer will record the change in light transmission over time as the platelets aggregate.
- Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Dose-response curves can be generated by testing a range of **MRS2365** concentrations.

In Vivo Applications

MRS2365 has been utilized in various animal models to investigate the in vivo roles of the P2Y1 receptor. For instance, it has been used in models of thrombosis and inflammation to elucidate the receptor's contribution to these pathological processes.[6] Administration of **MRS2365** in these models allows for the specific activation of the P2Y1 receptor, enabling researchers to study its downstream effects in a complex biological system.

Conclusion

MRS2365 is a powerful and selective pharmacological tool for the study of the P2Y1 receptor. Its high potency and specificity make it an ideal agonist for a wide range of in vitro and in vivo applications. The experimental protocols provided in this guide offer a starting point for researchers aiming to investigate the multifaceted roles of the P2Y1 receptor in health and disease. Careful consideration of the experimental design and data analysis will ensure the generation of robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scholarly Article or Book Chapter | (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets | ID: mk61rq93p | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation Modulates Murine Venous Thrombosis Resolution In Vivo: Assessment by Multimodal Fluorescence Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [MRS2365 as a P2Y1 Receptor Agonist: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15569051#mrs2365-as-a-p2y1-receptor-agonist\]](https://www.benchchem.com/product/b15569051#mrs2365-as-a-p2y1-receptor-agonist)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com